molecular formula C16H18N8 B6442674 9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine CAS No. 2640818-48-8

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No. B6442674
CAS RN: 2640818-48-8
M. Wt: 322.37 g/mol
InChI Key: HORZYBVHORTYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine” is a chemical compound. It is a derivative of pyrimidinylpiperazine , which is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Scientific Research Applications

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has been studied for its potential applications in scientific research. It has been found to interact with various proteins and enzymes, and has been studied for its ability to affect biochemical and physiological processes. This compound has been found to be a potent inhibitor of protein kinases, which are enzymes that control the activity of proteins. It has also been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This compound has been studied for its potential to modulate the activity of various receptors, including muscarinic acetylcholine receptors, serotonin receptors, and dopamine receptors.

Advantages and Limitations for Lab Experiments

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and store. It has also been found to interact with various proteins and enzymes, and has been studied for its ability to affect biochemical and physiological processes. However, this compound has some limitations for use in laboratory experiments. It is not a naturally occurring compound, and so it may not be as effective as other compounds in some applications. Additionally, the exact mechanism of action of this compound is still not fully understood, and so its effects may not be predictable in some cases.

Future Directions

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has many potential future directions for research. Further research could be done to better understand the exact mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of this compound in various fields, such as drug development, cancer therapy, and neurological disorders. Additionally, further research could be done to explore the potential of this compound as an inhibitor of various enzymes, such as protein kinases, and its potential to modulate the activity of various receptors, such as muscarinic acetylcholine receptors, serotonin receptors, and dopamine receptors. Finally, further research could be done to explore the potential of this compound as a tool for drug delivery and targeted drug delivery.

Synthesis Methods

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is synthesized via a two-step process. The first step involves the reaction of 9-cyclopropylpurine with 4-chloropiperazine-1-carboxylic acid in the presence of a base, such as potassium carbonate, to form the intermediate compound 9-cyclopropyl-6-[4-(chloropiperazin-1-yl)piperazin-1-yl]-9H-purine. The second step involves the reaction of the intermediate compound with pyrimidine-2-carboxylic acid in the presence of a base, such as potassium carbonate, to form this compound.

properties

IUPAC Name

9-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-4-17-16(18-5-1)23-8-6-22(7-9-23)14-13-15(20-10-19-14)24(11-21-13)12-2-3-12/h1,4-5,10-12H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORZYBVHORTYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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